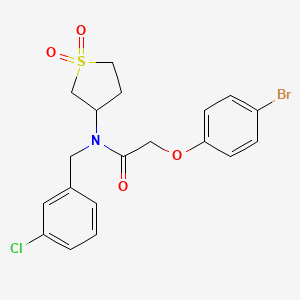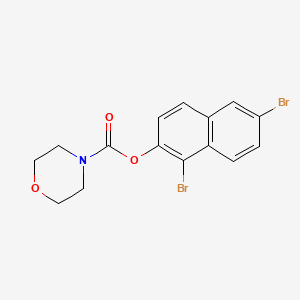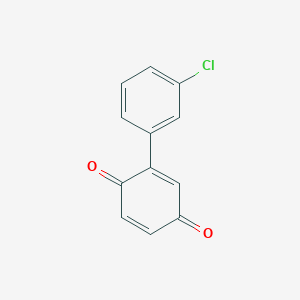![molecular formula C21H23N3O2S2 B12136372 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12136372.png)
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5,6-ジメチル-4-オキソ-3-(プロプ-2-エン-1-イル)-3,4-ジヒドロチエノ[2,3-d]ピリミジン-2-イル]スルファニル}-N-(2,6-ジメチルフェニル)アセトアミドは、チエノピリミジンコア構造を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-{[5,6-ジメチル-4-オキソ-3-(プロプ-2-エン-1-イル)-3,4-ジヒドロチエノ[2,3-d]ピリミジン-2-イル]スルファニル}-N-(2,6-ジメチルフェニル)アセトアミドの合成は、通常、複数段階の有機反応を伴います。主なステップには、チエノピリミジンコアの形成、続いてスルファニル基とアセトアミド基の導入が含まれます。これらの反応で使用される一般的な試薬には、さまざまなアルキル化剤、酸化剤、および目的の生成物の形成を促進するための触媒が含まれます。
工業生産方法
この化合物の工業生産には、収率を最大化し、コストを最小限に抑えるために合成経路の最適化が必要になる可能性があります。これには、連続フロー反応器、高度な精製技術、および一貫した品質と効率を確保するためのスケーラブルな反応条件の使用が含まれる場合があります。
化学反応の分析
反応の種類
2-{[5,6-ジメチル-4-オキソ-3-(プロプ-2-エン-1-イル)-3,4-ジヒドロチエノ[2,3-d]ピリミジン-2-イル]スルファニル}-N-(2,6-ジメチルフェニル)アセトアミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変えたりするために酸化できます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、異なる誘導体につながる可能性があります。
置換: この化合物は、1つの官能基が別の官能基に置き換えられる置換反応に関与できます。
一般的な試薬と条件
これらの反応の一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤および求電子剤が含まれます。反応条件は、通常、制御された温度、ジクロロメタンまたはエタノールなどの溶媒、および反応速度を高めるための触媒を含みます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、一方、還元によりチオールまたはアミンが生成される可能性があります。
科学研究の応用
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: 酵素機能またはシグナル伝達経路を研究するための生化学アッセイにおけるプローブまたは阻害剤として役立つ可能性があります。
医学: この化合物は、特にチエノピリミジン誘導体が有効性を示してきた疾患の治療における治療の可能性について調査することができます。
産業: 特定の電子または光学的特性を持つ新素材の開発に使用される可能性があります。
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where thienopyrimidine derivatives have shown efficacy.
Industry: It might be used in the development of new materials with specific electronic or optical properties.
作用機序
2-{[5,6-ジメチル-4-オキソ-3-(プロプ-2-エン-1-イル)-3,4-ジヒドロチエノ[2,3-d]ピリミジン-2-イル]スルファニル}-N-(2,6-ジメチルフェニル)アセトアミドの作用機序には、酵素または受容体などの分子標的との相互作用が含まれます。化合物の構造により、特定の部位に結合することができ、それらの活性を阻害または調節する可能性があります。この相互作用は、さまざまな細胞経路に影響を与え、望ましい生物学的効果をもたらします。
類似の化合物との比較
類似の化合物
チエノピリミジン誘導体: 類似のコア構造を持つが、異なる置換基を持つ化合物。
スルファニルアセトアミド: スルファニル基とアセトアミド基を特徴とするが、異なるコア構造を持つ化合物。
独自性
2-{[5,6-ジメチル-4-オキソ-3-(プロプ-2-エン-1-イル)-3,4-ジヒドロチエノ[2,3-d]ピリミジン-2-イル]スルファニル}-N-(2,6-ジメチルフェニル)アセトアミドを際立たせているのは、官能基とコア構造のユニークな組み合わせであり、他の類似の化合物には見られない独特の化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Sulfanyl Acetamides: Compounds featuring the sulfanyl and acetamide groups but with different core structures.
Uniqueness
What sets 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide apart is its unique combination of functional groups and core structure, which may confer distinct chemical and biological properties not found in other similar compounds.
特性
分子式 |
C21H23N3O2S2 |
|---|---|
分子量 |
413.6 g/mol |
IUPAC名 |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H23N3O2S2/c1-6-10-24-20(26)17-14(4)15(5)28-19(17)23-21(24)27-11-16(25)22-18-12(2)8-7-9-13(18)3/h6-9H,1,10-11H2,2-5H3,(H,22,25) |
InChIキー |
BBKFUGBWNVGGII-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12136308.png)
![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136316.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136320.png)


![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12136330.png)

![7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol](/img/structure/B12136337.png)

![4-[(2,6-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12136351.png)

![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide](/img/structure/B12136367.png)
![(5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136385.png)
